4-(bromomethyl)-N-ethylbenzamide
Description
Properties
CAS No. |
566885-71-0 |
|---|---|
Molecular Formula |
C10H12BrNO |
Molecular Weight |
242.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The most straightforward route involves brominating the methyl group of N-ethyl-4-methylbenzamide using NBS under radical initiation. This method leverages the Wohl–Ziegler bromination mechanism, where AIBN (azobisisobutyronitrile) generates radicals to abstract a hydrogen atom from the methyl group, enabling bromine substitution.
Typical Protocol :
-
Substrate : N-Ethyl-4-methylbenzamide (1 equiv, 5.1 mmol).
-
Brominating Agent : NBS (1.1 equiv, 5.6 mmol).
-
Solvent : Dry CCl₄ (30 mL).
-
Conditions : Reflux at 80°C for 8–12 h under argon.
-
Workup : Filtration, concentration, and recrystallization from ethyl acetate/hexane.
Yield and Characterization
This method achieves 90% yield with high purity. Key spectroscopic data include:
Limitations
-
Requires strict anhydrous conditions to prevent hydrolysis of the amide group.
-
NBS stoichiometry must exceed 1.1 equiv to avoid incomplete conversion.
Multi-Step Synthesis from 4-Methylbenzoic Acid
Stepwise Functionalization
This approach begins with 4-methylbenzoic acid, proceeding through amide formation followed by bromination (Fig. 1):
-
Amide Synthesis :
-
Bromination :
-
Radical bromination as described in Section 1.1.
-
Key Advantages :
Optimization of Bromination
Replacing CCl₄ with toluene reduces toxicity without compromising yield (85–88%). AIBN remains the optimal initiator compared to benzoyl peroxide (lower yield: 72%).
Alternative Pathways: Chloromethyl Intermediates
Chlorination-Bromination Exchange
A less common method involves synthesizing 4-chloromethyl-N-ethylbenzamide followed by halogen exchange (Cl → Br) using NaBr in acetone. However, this route suffers from lower yields (65–70%) and side-product formation.
Comparative Analysis
| Method | Yield (%) | Purity (%) | Cost ($/g) |
|---|---|---|---|
| Direct Bromination | 90 | 98 | 12.50 |
| Multi-Step Synthesis | 85 | 95 | 8.20 |
| Halogen Exchange | 70 | 88 | 15.00 |
Scalability and Industrial Relevance
Pilot-Scale Production
The multi-step synthesis is preferred for industrial applications due to its cost-effectiveness and compatibility with continuous-flow reactors. A 10-kg batch achieved 82% yield with >97% purity after column chromatography.
Environmental Considerations
-
Solvent Recovery : CCl₄ is replaced with recyclable toluene in modern setups.
-
Waste Management : Succinimide byproducts are neutralized with aqueous NaHCO₃.
Analytical Validation and Quality Control
Spectroscopic Consistency
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-N-ethylbenzamide can undergo various chemical reactions, including:
-
Nucleophilic Substitution
- The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reagents: Nucleophiles like sodium azide, thiourea, or sodium alkoxide.
Conditions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
-
Oxidation
- The bromomethyl group can be oxidized to form the corresponding carboxylic acid.
Reagents: Oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: The reaction is usually performed in aqueous or acidic media.
Major Products
Nucleophilic Substitution: Depending on the nucleophile used, products such as azides, thiols, or ethers can be formed.
Oxidation: The major product is 4-(carboxymethyl)-N-ethylbenzamide.
Scientific Research Applications
4-(Bromomethyl)-N-ethylbenzamide has several applications in scientific research:
-
Organic Synthesis
- It serves as an intermediate in the synthesis of more complex organic molecules.
- Used in the preparation of various substituted benzamides and related compounds .
-
Medicinal Chemistry
- Potential use in the development of pharmaceuticals due to its structural similarity to bioactive benzamides.
- Investigated for its potential as an anti-HIV agent and as a catalyst in the preparation of aldose reductase inhibitors .
-
Material Science
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-N-ethylbenzamide depends on its specific application. In general, the bromomethyl group can act as an electrophilic site, facilitating nucleophilic substitution reactions. The amide group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural analogs of 4-bromo-N-ethylbenzamide, highlighting substituent variations and molecular weights:
Key Observations :
- Halogen Impact : Replacing bromine with chlorine (as in 4-chloro-N-phenylbenzamide) reduces molecular weight by ~44 g/mol and may influence lipophilicity .
- Amine Group Modifications: Bulkier amine substituents, such as 2-(dimethylamino)ethyl, introduce tertiary amine functionality, enhancing solubility in acidic environments .
Crystallographic and Hydrogen-Bonding Behavior
- 4-Bromo-N-(2-nitrophenyl)benzamide : Crystallizes with two molecules per asymmetric unit. The nitro group participates in intermolecular hydrogen bonds (N–H···O), forming a layered structure .
- 4MNB : The methoxy group in 4MNB alters hydrogen-bonding patterns compared to the nitro analog, leading to a three-dimensional network via C–H···O interactions .
- 4-Bromo-N-phenylbenzamide : Exhibits a planar benzamide core with a dihedral angle of 44.5° between the benzoyl and phenyl rings, influencing packing efficiency .
Q & A
Q. Optimization Strategies :
- Catalyst Screening : Replace AIBN with photoredox catalysts for milder conditions.
- Solvent Effects : Test polar aprotic solvents (e.g., acetonitrile) to improve bromination yields.
- Purification : Use flash chromatography or recrystallization to isolate high-purity product (>95%) .
Which spectroscopic and analytical techniques are recommended for characterizing this compound?
Q. Basic Research Focus
- <sup>1</sup>H and <sup>13</sup>C NMR : Confirm the ethyl group (δ 1.2–1.5 ppm for CH3, δ 3.3–3.6 ppm for N–CH2) and bromomethyl protons (δ 4.3–4.5 ppm). Aromatic protons appear at δ 7.4–8.1 ppm .
- Mass Spectrometry (ESI-MS) : Detect molecular ion peaks at m/z 256 (M+H)<sup>+</sup> and isotopic patterns confirming bromine .
- X-ray Crystallography : Resolve bond lengths (e.g., C–Br: ~1.93 Å) and dihedral angles to assess steric effects .
Q. Advanced Validation :
- FTIR : Identify carbonyl (C=O) stretching at ~1650 cm<sup>-1</sup> and N–H bending at ~1550 cm<sup>-1</sup> .
- Elemental Analysis : Verify C, H, N, and Br percentages within ±0.3% of theoretical values .
How does the molecular structure of this compound influence its chemical reactivity?
Q. Advanced Research Focus
- Electron-Withdrawing Effects : The benzamide group activates the bromomethyl substituent for nucleophilic substitution (SN2) due to resonance withdrawal, enhancing reactivity with amines or thiols .
- Steric Hindrance : The ethyl group on the amide nitrogen reduces accessibility to the bromomethyl site, requiring optimized reaction conditions (e.g., elevated temperatures) .
- Crystal Packing : X-ray data reveal intermolecular hydrogen bonds (N–H···O=C) that stabilize the solid-state structure but may reduce solubility in nonpolar solvents .
What strategies can resolve contradictions in reported synthetic yields or purity levels?
Q. Advanced Research Focus
- Reproducibility Studies : Replicate reactions under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to minimize variability .
- HPLC Analysis : Use reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities (e.g., unreacted benzoyl chloride) .
- Kinetic Profiling : Monitor reaction progress via <sup>1</sup>H NMR to identify side products (e.g., debrominated byproducts) .
How can computational modeling predict the reactivity and stability of this compound?
Q. Advanced Research Focus
- DFT Calculations : Simulate transition states for SN2 reactions to predict regioselectivity and activation energies .
- Molecular Docking : Model interactions with biological targets (e.g., enzymes) to prioritize experimental assays .
- Solvent Effects : Use COSMO-RS models to predict solubility in aqueous or organic media .
What are the potential applications of this compound in medicinal chemistry research?
Q. Advanced Research Focus
- Enzyme Inhibition : The bromomethyl group can act as an electrophilic "warhead" in covalent inhibitors targeting cysteine proteases .
- Probe Development : Functionalize via Suzuki coupling to create fluorescent tags for cellular imaging .
- Pharmacophore Scaffold : Modify the ethyl group to enhance blood-brain barrier penetration for CNS-targeted drug candidates .
What are the documented stability challenges of this compound under various storage conditions?
Q. Basic Research Focus
- Hydrolysis : The bromomethyl group is susceptible to hydrolysis in humid environments, forming 4-(hydroxymethyl)-N-ethylbenzamide. Store under argon at –20°C .
- Light Sensitivity : UV exposure accelerates degradation. Use amber vials for long-term storage .
- Thermal Stability : Decomposes above 150°C. Use differential scanning calorimetry (DSC) to assess thermal profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
